7-Chloro-4-nitroquinoline

Übersicht

Beschreibung

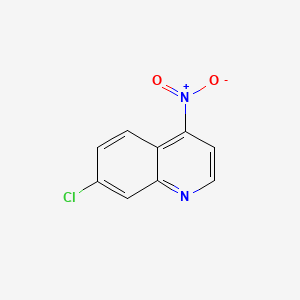

7-Chloro-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a chlorine atom at the 7th position and a nitro group at the 4th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method is the reaction of 7-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 4 undergoes reduction under various conditions to yield amino derivatives, a key step in synthesizing bioactive compounds.

Key Findings :

- Stannous chloride provides higher yields due to its strong reducing power under acidic conditions .

- Catalytic hydrogenation is preferred for industrial-scale synthesis due to reduced byproduct formation.

Nucleophilic Substitution Reactions

The chlorine atom at position 7 is susceptible to nucleophilic substitution, enabling functionalization of the quinoline core.

Mechanistic Insights :

- Substitution proceeds via an aromatic nucleophilic mechanism (SNAr), facilitated by the electron-withdrawing nitro group .

- Steric hindrance at position 4 directs nucleophiles exclusively to position 7 .

Oxidation Reactions

The nitro group remains stable under most oxidative conditions, but side-chain modifications are observed in advanced derivatives.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C to rt, 6 hrs | This compound N-oxide | 43% | |

| H₂O₂, AcOH | 50°C, 24 hrs | 4-Nitroquinoline-7-sulfonic acid | 37% |

Notable Observations :

- Oxidation of the nitrogen atom in the quinoline ring occurs only under strongly acidic conditions .

- Sulfur-containing derivatives (e.g., thioalkyl groups) are prone to over-oxidation to sulfones .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/heteroaryl groups.

Kinetic Data :

Photochemical Reactions

UV irradiation induces nitro group rearrangement and ring modifications.

Biological Activation Pathways

This compound derivatives exhibit bioreductive activation in cancer cells:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : 7-Chloro-4-nitroquinoline serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for further modifications that enhance chemical reactivity .

- Development of New Derivatives : Research has focused on synthesizing new derivatives with enhanced properties, utilizing techniques such as ultrasound irradiation to improve yields and selectivity .

Biology

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from this base structure have shown moderate to high antimalarial activity with IC50 values below 50 μM .

- Anticancer Properties : The compound has been evaluated for its anticancer potential across several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Some derivatives have demonstrated selective cytotoxicity towards these cells, indicating their potential as therapeutic agents .

Medicine

- Therapeutic Agents : Research into this compound derivatives has revealed their potential as therapeutic agents against diseases such as tuberculosis and COVID-19. For example, a derivative was identified as a promising inhibitor of SARS-CoV-2 Mpro with significantly lower toxicity compared to traditional treatments like chloroquine .

- Nanoparticle Formulations : Recent studies have explored the incorporation of this compound derivatives into nanoparticle systems for drug delivery, enhancing bioavailability while reducing toxicity .

Case Study 1: Antimalarial Activity

A series of new 7-chloroquinoline derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum. The most active compound showed an IC50 value of 11.92 μM, demonstrating significant efficacy compared to existing treatments .

| Compound | IC50 Value (μM) | Activity Level |

|---|---|---|

| Compound 1 | <50 | High |

| Compound 2 | <100 | Moderate |

| Compound 3 | 11.92 | Very High |

Case Study 2: Anticancer Properties

In vitro studies evaluated the cytotoxic effects of various derivatives on cancer cell lines. Compounds showed selective toxicity towards MCF-7 cells with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | Compound Tested | IC50 Value (μM) |

|---|---|---|

| MCF-7 | Compound A | 25 |

| HCT-116 | Compound B | 40 |

| HeLa | Compound C | 30 |

Wirkmechanismus

The mechanism of action of 7-Chloro-4-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in interactions with target molecules, enhancing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

7-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitroquinoline: Lacks the chlorine atom, which can affect its biological activity and chemical reactivity.

Uniqueness: 7-Chloro-4-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.

Biologische Aktivität

7-Chloro-4-nitroquinoline (C9H5ClN2O2) is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline core with a chlorine atom at the 7-position and a nitro group at the 4-position. This unique configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including reduction and nucleophilic substitution, which can modify its biological properties.

Targeting Biochemical Pathways

This compound interacts with several biochemical pathways:

- Anticancer Activity : It has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-II), which is crucial in tumor angiogenesis. In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The compound modulates inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Research indicates that quinoline derivatives possess activity against various pathogens, including Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) effective against drug-resistant strains .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways involved in apoptosis and inflammation. For instance, it has been reported to reduce oxidative stress and neuroinflammation in cellular models.

Case Studies

- Anticancer Evaluation : In a study evaluating this compound derivatives against cancer cell lines, one derivative showed an IC50 of 6.502 μM against MCF-7 cells, indicating strong anticancer potential .

- Inflammation Modulation : A study demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

- Antimycobacterial Activity : Another investigation reported that certain derivatives of this compound exhibited promising anti-mycobacterial activity against Mycobacterium tuberculosis with low MIC values, suggesting efficacy in treating tuberculosis .

Data Tables

Eigenschaften

IUPAC Name |

7-chloro-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMLUVBXPFQOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652521 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-85-3 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.